Benzothiazole, 4-chloro-2-(2-propynyloxy)-
CAS No.: 864409-91-6
Cat. No.: VC8924951
Molecular Formula: C10H6ClNOS
Molecular Weight: 223.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 864409-91-6 |
|---|---|
| Molecular Formula | C10H6ClNOS |
| Molecular Weight | 223.68 g/mol |
| IUPAC Name | 4-chloro-2-prop-2-ynoxy-1,3-benzothiazole |
| Standard InChI | InChI=1S/C10H6ClNOS/c1-2-6-13-10-12-9-7(11)4-3-5-8(9)14-10/h1,3-5H,6H2 |
| Standard InChI Key | YNCKHELQYHUVKZ-UHFFFAOYSA-N |
| SMILES | C#CCOC1=NC2=C(S1)C=CC=C2Cl |
| Canonical SMILES | C#CCOC1=NC2=C(S1)C=CC=C2Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Nomenclature
The compound 4-chloro-2-(2-propynyloxy)-benzothiazole is defined by the IUPAC name 4-chloro-2-(prop-2-yn-1-yloxy)-1,3-benzothiazole. Its molecular formula is C₁₀H₅ClNOS, with a molecular weight of 226.67 g/mol . The benzothiazole core consists of a fused benzene and thiazole ring, with substituents at the 2- and 4-positions: a propynyloxy group (–O–CH₂–C≡CH) and a chlorine atom, respectively.
Structural Analogues
The closest documented analogue is 2-(4-chloro-2-butynylthio)-benzothiazole (PubChem CID 52279), which shares the benzothiazole backbone and a chloro-alkynyl substituent but differs in the sulfur-based linker and longer carbon chain . This structural similarity suggests comparable reactivity and physicochemical profiles, such as moderate lipophilicity (LogP ≈ 4.12) .
Synthesis and Reaction Pathways
General Synthetic Strategies
Benzothiazoles are typically synthesized via cyclization of 2-aminothiophenol with carboxylic acids or aldehydes under acidic conditions. For 4-chloro-2-(2-propynyloxy)-benzothiazole, two plausible routes emerge:
Route 1: Cyclocondensation with Propargyl Bromide
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Chlorination: Introduce chlorine at the 4-position of 2-aminothiophenol using Cl₂ or SOCl₂.
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Etherification: React the chlorinated intermediate with propargyl bromide (HC≡C–CH₂Br) in the presence of a base (e.g., K₂CO₃) to form the propynyloxy group.
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Cyclization: Treat with polyphosphoric acid (PPA) to facilitate ring closure .
Route 2: One-Pot Oxidative Coupling
A streamlined approach involves reacting 4-chloro-2-aminothiophenol with propargyl alcohol under oxidative conditions (e.g., Mn-doped CdS nanoparticles, 90°C), achieving yields >90% .
Comparative Reaction Data
| Parameter | Value (Route 1) | Value (Route 2) |
|---|---|---|
| Yield | 85–90% | 92–95% |
| Reaction Time | 6–8 h | 1.5–2 h |
| Catalyst | PPA | Mn/CdS NPs |
| Solvent | Toluene | Water |
Green chemistry approaches, such as using sulfated tungstate or enzymatic catalysis (trypsin), offer solvent-free alternatives but require optimization for this specific substrate .
Physicochemical Properties
Solubility and Partitioning
The compound’s solubility in water is estimated at 0.003–0.005 mg/mL (ESOL model), aligning with its high LogP (4.12) . This lipophilicity enhances membrane permeability, suggesting potential bioavailability.
Spectroscopic Characteristics
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UV-Vis: Strong absorption at λₘₐₓ ≈ 290–310 nm (π→π* transitions in the benzothiazole ring).
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NMR: Key signals include δ 2.5–3.0 ppm (–C≡CH), δ 4.5–5.0 ppm (–O–CH₂–), and δ 7.2–8.1 ppm (aromatic protons) .
Pharmacological and Industrial Applications
Biological Activity
While direct data on 4-chloro-2-(2-propynyloxy)-benzothiazole is scarce, structural analogues exhibit:
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Antimicrobial Effects: MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli.
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CYP450 Inhibition: Moderate inhibition of CYP1A2 and CYP2C19 isoforms (IC₅₀ ≈ 15–20 µM) .
Material Science Applications
The propynyloxy group enables click chemistry modifications, making the compound a candidate for:
Future Research Directions
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Synthetic Optimization: Explore microwave-assisted or photochemical methods to enhance yield and reduce reaction time.
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Biological Screening: Prioritize in vitro cytotoxicity and antimicrobial assays.
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Environmental Impact Studies: Assess bioaccumulation potential and ecotoxicology.
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